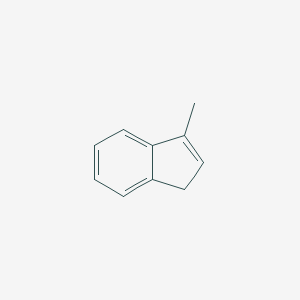

3-Methyl-1H-indene

Descripción

Overview of Indene Derivatives in Chemical Sciences

Indene derivatives are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring nih.govwikipedia.orgamericanelements.comontosight.aifishersci.ie. This fused ring system provides a rigid framework with diverse chemical properties, making them valuable scaffolds in various chemical disciplines .

Historical Context of Indene Chemistry

The industrial utility of indene compounds has been recognized for over a century. The first commercial production of coumarone-indene resins, derived from high-temperature coal tar, dates back to 1910. These resins are known for their resistance to corrosion and water, finding applications in paints, varnishes, paper coatings, fabrics, and as adhesives in food containers and asphalt floor tiles americanelements.com. The historical development of indene chemistry is intrinsically linked to the utilization of coal by-products.

Significance of the Indene Ring System

The indene ring system is of considerable significance in organic chemistry due to its unique structural and electronic properties. It is an aromatic compound, with its aromaticity primarily attributed to the benzene ring. The structure is planar, and the π electrons from the benzene ring are conjugated with the double bond in the cyclopentene ring, resulting in a total of 10 π electrons that satisfy Hückel's rule (4n+2, where n=2) americanelements.com.

The presence of a reactive double bond within the cyclopentene ring makes indene highly versatile in chemical transformations americanelements.com. It readily undergoes various reactions, including electrophilic aromatic substitution and Diels-Alder reactions, which are crucial for constructing complex cyclic compounds wikipedia.orgamericanelements.comontosight.ai. This reactivity makes the indene scaffold a valuable building block in organic synthesis, particularly for the creation of pharmaceuticals, agrochemicals, and advanced materials americanelements.com. Indene derivatives are also found as important structural motifs in many natural products and biologically active molecules, such as sulindac ontosight.ai.

Distinguishing Features of 3-Methyl-1H-indene

This compound, also known as 1H-Indene, 3-methyl-, is an organic compound with the molecular formula CH nih.govwikipedia.org. It typically presents as a colorless to pale yellow liquid with a distinctive aromatic odor nih.govwikipedia.org.

The physical and chemical properties of this compound are summarized in the table below:

| Property | Value | Citation |

| Molecular Formula | CH | nih.gov |

| Molecular Weight | 130.18 g/mol | nih.gov |

| Appearance | Colorless to pale yellow liquid | nih.govwikipedia.org |

| Odor | Characteristic aromatic odor | nih.govwikipedia.org |

| Boiling Point | 195-205.6 °C | nih.gov |

| Melting Point | -10 °C | nih.gov |

| Density | 1.0-1.022 g/cm³ | nih.gov |

| Solubility in Water | Insoluble | nih.gov |

| Solubility in Organic Solvents | Soluble (e.g., ethanol, ether, hexane, toluene, ethyl acetate) | nih.gov |

| Flash Point | 70.8 °C |

Methyl Group Influence on Reactivity and Electronic Properties

The presence of the methyl group at the 3-position of the 1H-indene ring system significantly influences its electronic properties and reactivity. This methyl group acts as an electron-donating substituent, which can enhance the electron density within the ring system. This increased electron density can be advantageous in various chemical reactions, particularly those involving electrophilic attack, by making certain positions more susceptible to reaction. Studies on methylindenes have also explored their photophysical and photochemical properties, revealing the existence of electronic excited states and photochemical methyl migrations.

Comparison with Parent Indene and Other Methylindene Isomers

This compound is an isomer of 1-Methyl-1H-indene, both sharing the molecular formula CH nih.gov. The parent compound, 1H-Indene (CH), serves as a fundamental reference for understanding the behavior of its methyl-substituted derivatives.

A comparison of key properties is presented below:

| Property | 1H-Indene (Parent) | This compound | 1-Methyl-1H-indene | Citation |

| Molecular Formula | CH | CH | CH | nih.govamericanelements.comontosight.ai |

| Molecular Weight | 116.16 g/mol | 130.18 g/mol | 130.19 g/mol | nih.govamericanelements.comontosight.ai |

| Boiling Point | 181.6 °C | 195-205.6 °C | Not explicitly found, but generally similar to isomers | nih.govamericanelements.comontosight.ai |

| Melting Point | -1.8 °C | -10 °C | Not explicitly found, but generally similar to isomers | nih.govamericanelements.comontosight.ai |

| Density | 0.997 g/mL | 1.0-1.022 g/cm³ | Not explicitly found, but generally similar to isomers | nih.govamericanelements.comontosight.ai |

| Methyl Group Position | N/A | 3-position | 1-position | wikipedia.org |

| Electron-Donating Influence | N/A | Enhanced | Modified |

While 1H-Indene is known to polymerize and oxidize upon standing in air, a reaction accelerated by heat, acids, and catalysts, the specific impact of the methyl group position on these processes in this compound versus 1-Methyl-1H-indene can lead to distinct behaviors. For instance, the methyl group at the 1-position in 1-Methyl-1H-indene also modifies its electronic properties and enhances its reactivity compared to unsubstituted indene. The presence of this compound often includes varying amounts of 1-Methyl-1H-indene, indicating their isomeric relationship and potential for interconversion.

Academic Research Trajectories for this compound

This compound is a compound of significant interest in academic research, primarily serving as a versatile intermediate in organic synthesis nih.govwikipedia.org. Researchers frequently utilize it in the creation of more complex molecules, making it a valuable asset in the field of organic chemistry. Its applications extend to the synthesis of various pharmaceuticals, agrochemicals, dyes, pigments, and plastics nih.govwikipedia.org.

Beyond its role as a synthetic intermediate, this compound is actively studied in materials science and organic electronics wikipedia.org. Investigations focus on how this compound can influence the conductivity and stability of organic materials, suggesting its potential in developing advanced functional materials. Furthermore, research explores its potential biological activities, including antimicrobial and antifungal properties nih.gov.

The synthesis of indene derivatives, including this compound, employs various methods in organic chemistry. These can involve palladium-catalyzed carboannulation and arylation reactions of propargylic carbonates, or cycloisomerization reactions catalyzed by metal salts like PtCl or RuCl from 1-alkyl-2-ethynylbenzenes. Such synthetic versatility underscores its importance in developing novel synthetic pathways and complex molecular structures.

Propiedades

IUPAC Name |

3-methyl-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10/c1-8-6-7-9-4-2-3-5-10(8)9/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COOKKJGOGWACMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40227496 | |

| Record name | 3-Methylindene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

767-60-2 | |

| Record name | 3-Methylindene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylindene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62565 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylindene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHYLINDENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MP8C8AZ4ZF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations of 3-methyl-1h-indene

Strategies for 3-Methyl-1H-indene Synthesis

The synthesis of this compound involves sophisticated approaches that prioritize the efficient construction of the indene core and the precise placement of the methyl group at the 3-position.

Novel Approaches for Indene Core Construction

Recent advancements in indene synthesis have introduced innovative methodologies, moving beyond traditional routes to offer improved efficiency, selectivity, and environmental compatibility.

The pursuit of metal-free synthetic routes for indene core construction addresses concerns regarding metal contamination, cost, and toxicity. One notable approach involves a Brønsted acid-promoted two-component reaction between cinnamaldehydes and sulfonamides, yielding functionalized indenes from readily available starting materials. organic-chemistry.org Another significant development is the selective, metal-free synthesis of boron-functionalized indenes and benzofulvenes via boron trichloride (BCl₃)-mediated cyclization of ortho-alkynylstyrenes. This method offers precise control over product formation by adjusting reaction conditions, leading to high yields. acs.orgnih.gov Furthermore, a metal-free approach utilizing graphene oxide (GO) has been documented, allowing direct access to indenyl cores through intramolecular Friedel-Crafts-type allylic alkylations of Morita-Baylis-Hillman alcohols, achieving yields up to 80%. researchgate.net Reactions involving 5,5,5-trichloropent-3-en-2-one with arenes in Brønsted superacid trifluoromethanesulfonic acid (CF₃SO₃H) at room temperature have also been shown to afford 3-methyl-1-trichloromethylindenes, representing a direct route to 3-methylated indene derivatives without the need for metal catalysts. researchgate.net

Catalytic cyclization reactions play a pivotal role in the efficient assembly of the indene framework, often offering high yields and regioselectivity. Rhodium(I) catalysts have been employed in reactions between 2-(chloromethyl)phenylboronic acid and alkynes, yielding indene derivatives with regioselectivity influenced by the steric nature of alkyne substituents. organic-chemistry.org Iron(III) chloride (FeCl₃) has emerged as an attractive, Earth-abundant, and environmentally friendly catalyst for the cascade cyclization of propargylic alcohols and alkenes, providing a straightforward pathway to polycyclic indene compounds with high regioselectivity. rsc.orgtsinghua.edu.cn FeCl₃-catalyzed cleavage of sp³ carbon-nitrogen bonds in N-benzylic sulfonamides with internal alkynes also affords functionalized indene derivatives with extremely high regioselectivity. organic-chemistry.org

Another effective strategy involves Brønsted acid-catalyzed cyclization of diaryl- and alkyl aryl-1,3-dienes. Using a catalytic amount of trifluoromethanesulfonic acid (TfOH) under mild conditions, this method yields various substituted indenes efficiently, avoiding constitutional isomers. The reaction mechanism typically proceeds via Markovnikov proton addition, forming a stable benzylic carbocation, followed by cationic cyclization and deprotonation to regenerate the catalyst. organic-chemistry.orgresearchgate.net Copper(I)-catalyzed domino three-component coupling and cyclization reactions have also been developed for the synthesis of substituted indenes, demonstrating the versatility of transition metal catalysis in constructing the indene core. rsc.org

Key catalytic cyclization reactions for indene core construction are summarized in the table below:

| Catalyst | Starting Materials | Reaction Type | Product Type | Yield / Selectivity | Reference |

| Rh(I) | 2-(chloromethyl)phenylboronic acid, alkynes | Cyclization | Indene derivatives | High yields, regioselective | organic-chemistry.org |

| FeCl₃ | N-benzylic sulfonamides, internal alkynes | Cascade cyclization | Functionalized indenes | Extremely high regioselectivity | organic-chemistry.org |

| FeCl₃ | Propargylic alcohols, alkenes | Cascade cyclization | Polycyclic indenes | High regioselectivity | rsc.orgtsinghua.edu.cn |

| TfOH | Diaryl- and alkyl aryl-1,3-dienes | Brønsted acid-catalyzed cyclization | Substituted indenes | Good to excellent yields, high selectivity | organic-chemistry.orgresearchgate.net |

| Cu(I) | Three-component coupling (various) | Domino coupling & cyclization | Substituted indenes | Moderate to good yields | rsc.org |

The application of green chemistry principles in the synthesis of this compound and related compounds is crucial for developing sustainable and environmentally benign processes. These principles emphasize waste prevention, maximizing atom economy, designing less hazardous chemical syntheses, using safer solvents and auxiliaries, promoting energy efficiency, utilizing renewable feedstocks, minimizing derivatization, and employing catalytic reagents. yale.eduacs.orgskpharmteco.comsigmaaldrich.com

In the context of indene synthesis, the use of Earth-abundant and low-toxicity catalysts like FeCl₃ aligns with the principle of using less hazardous chemical syntheses and promoting catalysis over stoichiometric reagents. tsinghua.edu.cn A "green protocol" involving silver loaded on zirconia (Ag₂O/ZrO₂) as a recyclable catalyst has been reported for the one-pot three-component synthesis of indenopyrimidine derivatives. This method adheres to green chemistry principles through high atom economy, the elimination of column separation, and catalyst reusability, achieving excellent yields in short reaction times. nih.gov Microwave-assisted intramolecular Friedel-Crafts acylation catalyzed by metal triflate in ionic liquids for the synthesis of 1-indanones also exemplifies green chemistry, allowing for catalyst recovery and reuse. beilstein-journals.org

Catalytic Cyclization Reactions

Regioselective Introduction of the Methyl Group at the 3-Position

Achieving regioselective introduction of the methyl group specifically at the 3-position of the indene ring is a key challenge in the synthesis of this compound. One direct method involves the reaction of 5,5,5-trichloropent-3-en-2-one with arenes in the presence of Brønsted superacid CF₃SO₃H, which yields 3-methyl-1-trichloromethylindenes. This reaction proceeds through the initial hydroarylation of the carbon-carbon double bond, followed by cyclization onto the O-protonated carbonyl group. researchgate.net

Another strategy for regiocontrol at position 3 has been implied in the synthesis of substituted indenes selectively deuterated at position 3, achieved through a sequence involving palladium-catalyzed Suzuki coupling and ruthenium-catalyzed ring-closing metathesis. organic-chemistry.org While not directly methyl group introduction, this demonstrates the feasibility of controlling substitution at this specific position. General strategies for regioselective methylation in related aromatic systems, such as ortho-lithiation followed by reaction with a methylating agent, provide a conceptual framework for achieving similar selectivity in indene synthesis, although specific examples for this compound via this route were not explicitly detailed in the search results. acs.org

Synthesis from Indenone Precursors

The synthesis of this compound can also be achieved through transformations of indenone precursors. A classic approach involves the reduction and subsequent dehydration of indanones. rsc.org For instance, substituted indene derivatives can be obtained in high purity and excellent yields from 4-aryl-substituted 2-methyl-1H-indanones via a simple sequential reduction and dehydration procedure. semanticscholar.org This process typically involves the reduction of the ketone functionality in the indanone to an alcohol, followed by acid-catalyzed dehydration to form the alkene in the indene ring.

Research has also explored the synthesis of dihydro-1H-indene derivatives, where an intermediate with a ketone functionality (similar to an indanone) is reduced under a hydrogen atmosphere with a palladium-on-carbon (Pd/C) catalyst, leading to the formation of the indene scaffold. nih.gov This highlights the utility of indenone derivatives as versatile starting materials for accessing the indene core through well-established reduction and dehydration reactions.

The transformation from indenone precursors to indenes can be summarized as follows:

| Precursor Type | Transformation | Catalyst/Reagent | Product Type | Yield / Notes | Reference |

| Indanones | Reduction & Dehydration | Various (e.g., Pd/C, acid) | Indenes | High yields, high purity | rsc.orgsemanticscholar.orgnih.gov |

Elucidation of Reaction Mechanisms

The reactivity of this compound is governed by its conjugated π-electron system and the presence of the methyl substituent, enabling it to participate in a range of complex chemical transformations, including electrophilic aromatic substitution, Diels-Alder cycloadditions, and various metal-catalyzed processes. Its formation mechanisms in high-temperature environments like combustion also provide significant mechanistic insights.

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) reactions are fundamental transformations for aromatic compounds, involving the attack of an electrophile (E+) on the aromatic ring, which acts as a nucleophile. This initial step disrupts aromaticity, forming a resonance-stabilized carbocation intermediate, also known as a sigma complex. The subsequent rapid step involves deprotonation of the tetrahedral carbon, regenerating the π-bond and restoring the aromaticity of the ring masterorganicchemistry.com, libretexts.org.

The indene ring system, including this compound, is known to undergo electrophilic aromatic substitution reactions solubilityofthings.com. Alkyl groups, such as the methyl group present in this compound, are typically electron-donating substituents. This electron-donating inductive effect enhances the electron density of the aromatic ring, thereby activating it towards electrophilic attack. Furthermore, alkyl groups are known to be ortho- and para-directing, meaning they preferentially guide incoming electrophiles to positions ortho and para to themselves on the aromatic ring masterorganicchemistry.com, libretexts.org. In the context of this compound, the methyl group at the 3-position would influence the regioselectivity of EAS on the benzene portion of the indene system, enhancing its electron-donating properties solubilityofthings.com.

Diels-Alder Reactions

The indene ring system is recognized for its capacity to participate in Diels-Alder reactions, which are concerted [4+2] cycloaddition reactions between a conjugated diene and a dienophile, leading to the formation of six-membered rings solubilityofthings.com, uc.pt. These reactions are highly valuable in organic synthesis for their regio- and stereoselective construction of cyclic systems uc.pt.

While this compound itself can function as a component in such cycloadditions, the broader indene family demonstrates this reactivity. For instance, the Diels-Alder reaction between cyclopentadiene and isoprene can lead to the formation of 5-methyl-cis-3a,4,7,7a-tetrahydro-1H-indene, among other codimers researchgate.net. Intramolecular Diels-Alder (IMDA) reactions are also a well-established strategy for synthesizing complex bicyclic and polycyclic ring systems, where the diene and dienophile are part of the same molecule thieme-connect.de. The presence of the indene scaffold provides a versatile platform for such cycloaddition chemistry.

Mechanistic Insights into Indene Formation in Combustion

The formation of indene and its derivatives, including this compound, is a significant aspect of polycyclic aromatic hydrocarbon (PAH) growth mechanisms in combustion environments acs.org, uoa.gr, researchgate.net. Theoretical and experimental studies have elucidated several key pathways for indene formation:

Phenyl Radical Reactions : Indene can be formed through reactions of the phenyl radical (C6H5•) with C3H4 isomers such as allene and propyne acs.org, uoa.gr, researchgate.net.

Benzyl Radical Reactions : The reaction of the benzyl radical (C7H7•) with acetylene (C2H2) is another pathway that yields indene as a primary product acs.org, uoa.gr, researchgate.net.

Unimolecular Decomposition : Indene can also arise from the unimolecular decomposition of the 1-phenylallyl radical, which itself can originate from 3-phenylpropene (a product of C6H5• + propene reaction) or from the reaction of C6H5• with C3H5• acs.org, uoa.gr, researchgate.net.

Specifically concerning methylindene formation, studies have shown that 3-methylindene can be generated from the reaction of the o-methylphenyl radical with propyne and allene. This process involves the formation of an interconnected intermediate (C1), which then cyclizes to C2, ultimately yielding 3-methylindene and a hydrogen atom (C5) rsc.org. Additionally, 3-methylindene can be formed from an intermediate (C3) following a 1,2-hydrogen atom shift from C2 rsc.org. It has been observed that 1-methylindene and 3-methylindene readily isomerize at temperatures around 600 K rsc.org. The specific products and their branching ratios in these combustion reactions are highly dependent on temperature and pressure conditions acs.org, uoa.gr, researchgate.net.

Table 1: Key Pathways for Indene Formation in Combustion

| Precursor Radicals/Molecules | Primary Mechanism | Products (Examples) | Conditions Influence |

| Phenyl radical (C6H5•) + C3H4 isomers (allene, propyne) | Radical addition and cyclization | Indene, 3-Methylindene, 1-Methylindene | Temperature, Pressure acs.org, uoa.gr, researchgate.net, rsc.org |

| Benzyl radical (C7H7•) + Acetylene (C2H2) | Radical addition and cyclization | Indene | Temperature, Pressure acs.org, uoa.gr, researchgate.net |

| 1-Phenylallyl radical | Unimolecular decomposition | Indene | Temperature, Pressure acs.org, uoa.gr, researchgate.net |

| o-Methylphenyl radical + C3H4 isomers (allene, propyne) | Radical addition and cyclization | 3-Methylindene, 1-Methylindene | Temperature, Pressure rsc.org |

Catalytic Mechanisms Involving this compound

This compound and its derivatives are frequently synthesized and transformed through various catalytic processes, often involving transition metals. These catalytic mechanisms offer precise control over reaction outcomes, including regioselectivity and stereoselectivity.

Palladium catalysis plays a significant role in the synthesis and modification of indene derivatives. These processes often involve C-C bond formation through cross-coupling and cyclization reactions:

Suzuki-Heck Tandem Reactions : The methylenindene scaffold can be prepared using an efficient, highly modular palladium-catalyzed tandem intermolecular Suzuki/intramolecular Heck reaction under mild conditions. The choice of ligand is crucial for controlling reaction selectivity, and mechanistic insights can be gained by isolating intermediates under varying conditions organic-chemistry.org.

Suzuki Coupling for Indanones/Indenes : Ligand-free palladium-catalyzed Suzuki coupling procedures have been developed for the efficient preparation of 4-aryl-substituted 2-methyl-1H-indanones. These indanone intermediates can then be reduced and dehydrated to yield corresponding indene derivatives, including 7-aryl-2-methyl-1H-indenes, in high yields semanticscholar.org. The mechanism typically involves oxidative addition of the Pd(0) catalyst to an aryl halide, forming a Pd(II) intermediate, followed by transmetalation with the indene precursor and reductive elimination to yield the product .

Heck-Aldol Tandem Reactions : 2-Acyl-1H-indenes have been efficiently synthesized via a one-pot palladium-catalyzed tandem Heck–aldol reaction, utilizing o-halogenated benzaldehydes (or aryl ketones) with prop-2-en-1-ols. Sodium acetate was identified as an effective base, and the presence of tetrabutylammonium chloride and LiCl was crucial for the process researchgate.net.

C-C and C-N Functionalization : Palladium N-heterocyclic carbene [Pd(NHC)Cl2] complexes have been employed for regioselective C-C and C-N functionalization reactions of 1-aryl-3-methyl-1H-pyrazol-5(4H)-ones, including unexpected annulation reactions researchgate.net.

Table 2: Palladium-Catalyzed Reactions for Indene Derivatives

| Reaction Type | Substrates (General) | Catalyst/Conditions | Outcome/Product Type | Key Mechanistic Feature |

| Suzuki/Heck Tandem | Gem-dibromoolefins | Pd catalyst, specific ligands | Methylenindene scaffolds | Tandem intermolecular Suzuki/intramolecular Heck organic-chemistry.org |

| Suzuki Coupling | 4-bromo-2-methyl-1H-indanone + aryl/heteroaryl boronic acids | Ligand-free Pd(OAc)2, TBAB/PEG400 | 4-Aryl-2-methyl-1H-indanones (precursors to indenes) | Oxidative addition, transmetalation, reductive elimination , semanticscholar.org |

| Heck-Aldol Tandem | o-halogenated benzaldehydes (or aryl ketones) + prop-2-en-1-ols | Pd catalyst, NaOAc, TBAC, LiCl | 2-Acyl-1H-indenes | One-pot tandem reaction researchgate.net |

| C-C/C-N Functionalization | 1-aryl-3-methyl-1H-pyrazol-5(4H)-ones | Pd(NHC)Cl2 complex | Functionalized pyrazolones, annulated products | C-H bond activation, unexpected annulation researchgate.net |

Both Rhodium(I) and Iron(III) chloride (FeCl3) catalysts are instrumental in the synthesis of various indene derivatives, often enabling highly regioselective and efficient transformations.

Rhodium(I) Catalysis:

Rh(I) catalysts facilitate several important reactions for indene synthesis and functionalization:

Cyclization of Boronic Acids with Alkynes : Indene derivatives can be synthesized in high yields from the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a Rh(I) catalyst. The regioselectivity of this reaction is influenced by the steric nature of the substituent on the alkynes organic-chemistry.org, iyte.edu.tr.

Asymmetric Addition to Indenes : Rhodium-catalyzed asymmetric addition of arylboron reagents to indene derivatives has been shown to yield chiral 2-arylindanes with high enantioselectivity. Deuterium-labeling experiments suggest a mechanism involving a 1,4-Rh shift from an initially formed benzylrhodium intermediate to an arylrhodium intermediate before protonation acs.org.

C-H Functionalization : Rh(I)-catalyzed asymmetric C-H functionalization reactions, including intramolecular C(sp2)–H alkylation of alkenes, have been developed. These processes can involve both inner-sphere and outer-sphere mechanisms, with a special 1,4-Rh migration pathway also possible rsc.org.

Cascade Reactions : Rhodium(III)-catalyzed cascade reactions between oxadiazoles and allylic alcohols have achieved the efficient synthesis of functionalized indene derivatives via C-H activation and intramolecular aldol condensation researchgate.net.

Iron(III) Chloride (FeCl3) Catalysis:

FeCl3 is a versatile Lewis acid catalyst used in the synthesis of various indene derivatives:

Reaction of N-Benzylic Sulfonamides with Alkynes : FeCl3 catalyzes the smooth reaction of a broad range of N-benzylic sulfonamides with internal alkynes, alkynylcarbonyl compounds, alkynyl chalcogenides, or alkynyl halides. This reaction affords various functionalized indene derivatives with extremely high regioselectivity, proceeding through the FeCl3-catalyzed cleavage of sp3 carbon-nitrogen bonds to generate benzyl cation intermediates organic-chemistry.org, capes.gov.br.

Prins-Type Cyclization : A novel approach for synthesizing highly substituted indene derivatives involves an FeCl3-catalyzed Prins-type cyclization reaction acs.org, nih.gov.

Cyclization of Cinnamaldehyde Acetals : In the presence of a catalytic amount of FeCl3, in situ generated dimethyl acetals of (E)-2-alkylcinnamaldehydes cyclize to form 1-methoxy-2-alkyl-1H-indenes in good-to-high yields. These 1-methoxyindenes can then be converted into 2-alkylindanones organic-chemistry.org.

Synthesis of Tanshinlactone Analogues : FeCl3 also catalyzes the synthesis of various tanshinlactone derivatives from 1H-indene-1,2,3-triones and alkynes. This protocol is advantageous due to its low cost, environmentally benign catalyst, simple reaction conditions, and broad substrate scope acs.org, nih.gov.

Table 3: Rh(I) and FeCl3 Catalyzed Reactions for Indene Derivatives

| Catalyst | Reaction Type | Substrates (General) | Outcome/Product Type | Key Mechanistic Feature |

| Rh(I) | Cyclization | 2-(chloromethyl)phenylboronic acid + alkynes | Indene derivatives | Regioselectivity influenced by steric hindrance organic-chemistry.org, iyte.edu.tr |

| Rh(I) | Asymmetric Addition | Indene derivatives + arylboron reagents | Chiral 2-arylindanes | 1,4-Rh shift, protonation acs.org |

| Rh(I) | C-H Functionalization | Alkenes with directing groups | Cyclopentane/indane derivatives | Inner-sphere/outer-sphere mechanisms, 1,4-Rh migration rsc.org |

| Rh(III) | Cascade Reaction | Oxadiazoles + allylic alcohols | Functionalized indene derivatives | C-H activation, intramolecular aldol condensation researchgate.net |

| FeCl3 | C-N Bond Cleavage/Cyclization | N-benzylic sulfonamides + internal alkynes | Functionalized indene derivatives | Generation of benzyl cation intermediates organic-chemistry.org, capes.gov.br |

| FeCl3 | Prins-Type Cyclization | Various precursors | Highly substituted indene derivatives | Cyclization mechanism acs.org, nih.gov |

| FeCl3 | Cyclization | Dimethyl acetals of (E)-2-alkylcinnamaldehydes | 1-methoxy-2-alkyl-1H-indenes | Cyclization mechanism organic-chemistry.org |

| FeCl3 | Annulation | 1H-indene-1,2,3-triones + alkynes | Tanshinlactone analogues | Low cost, simple conditions acs.org, nih.gov |

Spectroscopic Characterization and Computational Chemistry of 3-methyl-1h-indene

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide crucial insights into the molecular structure, connectivity, and functional groups present in 3-Methyl-1H-indene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the complete structure of organic compounds by providing detailed information about the local magnetic environment of atomic nuclei, primarily ¹H and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is essential for identifying different proton environments and their connectivity within the this compound molecule. While specific, detailed ¹H NMR chemical shifts and coupling constants for this compound were not directly extracted from the current search results, general principles of indene derivatives and related compounds suggest characteristic signals. rsc.orgrsc.org

For this compound, one would typically expect signals corresponding to:

Aromatic protons: Protons on the benzene ring portion of the indene system, generally appearing in the δ 7.0-8.0 ppm range. Their multiplicity and coupling patterns would reveal their relative positions on the aromatic ring.

Methylene protons: The two protons at the C-1 position (the saturated carbon of the five-membered ring) would typically appear as a singlet or a simple multiplet, often in the δ 3.0-3.5 ppm range, depending on their environment and any long-range coupling.

Methyl protons: The methyl group at the C-3 position would typically present as a singlet or a small multiplet, likely in the δ 2.0-2.5 ppm range.

The analysis of coupling constants (J values) between adjacent or spatially correlated protons would further confirm the connectivity and relative positions of these proton environments, aiding in the complete assignment of the spectrum. rsc.orgacs.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information on the carbon skeleton of this compound. This technique is particularly useful due to the wide range of chemical shifts (up to 200 ppm), which typically results in distinct signals for each unique carbon atom, minimizing peak overlap. libretexts.org

PubChem indicates that ¹³C NMR spectra for this compound are available, with a reported source from U. Edlund, Chem. Scripta 7, 85 (1975) and accessible via SpectraBase. nih.gov The ¹³C NMR spectrum of this compound would show distinct signals for the ten carbon atoms, reflecting their different chemical environments, including:

Aromatic carbons (quaternary, methine)

The quaternary carbon at the methyl-substituted position (C-3)

The methylene carbon (C-1)

The methyl carbon

The chemical shifts of these carbons would be characteristic of their hybridization, bonding, and proximity to electron-withdrawing or electron-donating groups. libretexts.org

Two-dimensional (2D) NMR techniques are invaluable for resolving ambiguities in 1D NMR spectra and establishing through-bond (and sometimes through-space) correlations between nuclei.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment is used to identify protons that are spin-spin coupled to each other. mdpi.com In the COSY spectrum of this compound, cross-peaks would appear for protons on adjacent carbons, allowing for the mapping of proton connectivity throughout the molecule, particularly within the aromatic and aliphatic regions.

Attached Proton Test (APT) / Distortionless Enhancement by Polarization Transfer (DEPT): These ¹³C NMR experiments are used to determine the number of protons attached to each carbon atom (CH₃, CH₂, CH, or quaternary C). mdpi.com An APT spectrum, for instance, would differentiate between CH/CH₃ (positive peaks) and CH₂ (negative peaks), while quaternary carbons would appear as "missing" peaks. mdpi.com This information is critical for assigning specific carbon signals and confirming the molecular structure.

¹³C NMR Analysis

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation patterns of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. For this compound, GC-MS analysis would confirm its presence and purity. nih.govnist.gov

The electron ionization (EI) mass spectrum of this compound (C₁₀H₁₀) shows characteristic fragmentation patterns:

Molecular Ion (M+•): The most prominent peak, corresponding to the intact molecule, is observed at m/z 130, which matches the molecular weight of this compound. nih.govnist.gov This peak confirms the molecular formula.

Fragment Ions: Key fragment ions are observed at m/z 115 and m/z 129. nih.govnist.gov

The m/z 115 peak likely results from the loss of a methyl group (CH₃) from the molecular ion (130 - 15 = 115). This is a common fragmentation pathway for methylated aromatic compounds.

The m/z 129 peak corresponds to the loss of a hydrogen atom (H) from the molecular ion (130 - 1 = 129).

These fragmentation patterns, along with the molecular ion, are crucial for unequivocally identifying this compound.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the exact mass of a molecule, providing crucial information about its elemental composition and molecular formula. For this compound, with a molecular formula of C₁₀H₁₀, the computed molecular weight is approximately 130.19 g/mol . nih.govnist.gov

Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound indicates a top peak at m/z 130, which corresponds to the molecular ion [M]⁺. nih.govnist.gov Additional significant peaks are observed at m/z 115 and m/z 129, suggesting characteristic fragmentation patterns, such as the loss of a methyl group (M-CH₃) or a hydrogen atom (M-H). nih.gov

While specific detailed HRMS fragmentation patterns for this compound are not extensively documented in available general databases beyond the main peaks, HRMS with electrospray ionization (ESI) is a standard technique for confirming the elemental composition of indene derivatives. Studies on various indene-related compounds frequently report calculated and experimentally found m/z values for protonated ([M+H]⁺) or sodiated ([M+Na]⁺) molecular ions, demonstrating the technique's accuracy in structural elucidation. acs.orgmdpi.commdpi.comrsc.org

Table 1: Key Mass Spectrometry Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀ | nih.govnist.gov |

| Molecular Weight | 130.19 g/mol | nih.govnist.gov |

| Top Mass Peak (m/z) | 130 ([M]⁺) | nih.govnist.gov |

| 2nd Highest Peak (m/z) | 115 ([M-CH₃]⁺) | nih.govnist.gov |

| 3rd Highest Peak (m/z) | 129 ([M-H]⁺) | nih.govnist.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a vibrational spectroscopic technique essential for identifying functional groups within a molecule by analyzing the absorption of infrared radiation. Each functional group vibrates at characteristic frequencies, resulting in unique absorption bands in the IR spectrum.

For this compound, being an aromatic hydrocarbon with an unsaturated five-membered ring and a methyl group, characteristic absorption bands are expected. General IR principles for indene and its derivatives include:

Aromatic C-H stretching vibrations: Typically observed above 3000 cm⁻¹ (e.g., around 3050-3100 cm⁻¹). researchgate.net

Aliphatic C-H stretching vibrations: From the methyl group and the methylene group in the five-membered ring, usually appearing in the region of 2850-3000 cm⁻¹. acs.orgresearchgate.net

C=C stretching vibrations: Bands corresponding to the aromatic ring and the double bond in the five-membered ring are typically found in the region of 1450-1650 cm⁻¹. acs.org

C-H bending vibrations: Out-of-plane C-H bending vibrations for aromatic rings provide information about the substitution pattern (e.g., 700-900 cm⁻¹).

While a specific IR spectrum for this compound was not directly found, IR data for related indene derivatives provide insights into expected characteristic bands. For instance, a method for preparing a 1H-indene-1-ketone-3-methanoic acid compound reported IR bands at 3115, 1722, 1689, 1616, 1558, 1410, and 837 cm⁻¹. google.com Similarly, studies on methyl 3-amino-1-(1H-indol-3-yl)-1H-indene-2-carboxylate derivatives show IR νmax values around 3354 cm⁻¹ (N-H stretch), 2944 cm⁻¹ (C-H stretch), and 1625 cm⁻¹ (C=O or C=C stretch). acs.org Theoretical and experimental infrared spectra of indene itself also show distinct C-H stretching regions and other characteristic bands, which are useful for comparison. researchgate.net

X-ray Diffraction (XRD) for Solid-State Structures

X-ray Diffraction (XRD) is a primary technique for determining the precise three-dimensional arrangement of atoms in crystalline solids, providing detailed information about bond lengths, bond angles, and intermolecular interactions. However, this compound is described as a liquid at room temperature, which typically precludes direct single-crystal X-ray diffraction analysis of the pure compound. cymitquimica.com

Despite this, XRD is a vital tool for characterizing solid derivatives or complexes containing the indene scaffold. For example, the crystal structure of diethyl 1-(cyclohexyl carbamoyl)-3-methyl-6-nitro-1H-indene-1,2-dicarboxylate has been determined, revealing a triclinic crystal system with a P1̅ space group and specific unit cell parameters (a = 9.200(2) Å, b = 10.844(2) Å, c = 12.300(2) Å, α = 82.660(3)°, β = 82.260(4)°, ϒ = 71.730(4)°). researchgate.net Similarly, X-ray diffraction analysis has been used to characterize binuclear Pd(II)-C(0) complexes of 2-methyl-1H-indene nih.gov and to confirm the conformation of a 7a-methyl bicyclic ketol, an indene derivative. orgsyn.org These examples highlight the utility of XRD for structural validation when indene derivatives form crystalline solids.

Theoretical and Computational Investigations

Theoretical and computational investigations, particularly those employing Density Functional Theory (DFT), play a crucial role in complementing experimental spectroscopic data for this compound and its derivatives. These methods provide insights into molecular geometries, electronic structures, and reactivity that are often difficult to obtain solely through experimental means.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of multi-electron systems, such as molecules. For indene derivatives, DFT calculations are extensively applied to predict various molecular properties, including optimized geometries, vibrational frequencies, and NMR chemical shifts. nih.govnih.govresearchgate.netwebofjournals.com Common functionals like B3LYP, often combined with basis sets like 6-31G(d) or 6-311G, are employed to achieve accurate results. nih.govresearchgate.netwebofjournals.comresearchgate.net

DFT calculations provide a theoretical framework to understand the chemical reactivity and stability of molecules by analyzing their frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.netwebofjournals.comresearchgate.net The energy difference between the HOMO and LUMO (ΔE = E_LUMO – E_HOMO), known as the energy gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.netacs.org A smaller energy gap generally suggests higher reactivity.

For methyl-1H-indene isomers, DFT calculations have been used to explore potential energy surfaces for their formation pathways. researchgate.net DFT-D3 calculations have also been applied to study ethyl this compound-2-carboxylate, indicating the relevance of these computational methods to this compound and its related compounds. uva.nl

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational visualization technique derived from DFT calculations that illustrates the electrostatic potential on the surface of a molecule. The MEP map provides a visual representation of the charge distribution, indicating regions that are susceptible to electrophilic (electron-poor, typically colored blue) or nucleophilic (electron-rich, typically colored red) attack. researchgate.netwebofjournals.comresearchgate.netuni-muenchen.de

MEP maps are invaluable for predicting a molecule's reactivity towards positively or negatively charged reactants, even without considering polarization effects. uni-muenchen.de For indene derivatives, MEP analysis has been used to identify local nucleophilic sites, such as heteroatoms (e.g., oxygen or nitrogen) and aromatic moieties, which are crucial for interactions like adsorption on metal surfaces. researchgate.netresearchgate.net The varying activity across a molecule's surface can be effectively displayed through MEP surfaces. researchgate.net

Analysis of Reactive Sites

The analysis of reactive sites in this compound and similar compounds is a critical aspect of computational chemistry, primarily achieved through the examination of Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) maps, often complemented by Fukui functions. researchgate.netresearchgate.net

Frontier Molecular Orbitals (FMOs): The HOMO represents the electron-donating ability of a molecule, while the LUMO indicates its electron-accepting capability. nih.govresearchgate.netwebofjournals.comresearchgate.netacs.org By visualizing the distribution of electron clouds in these orbitals, researchers can pinpoint regions most likely to participate in chemical reactions. For instance, HOMO and LUMO maps show the delocalization of frontier orbitals over the structure, indicating areas available for electron donation or reception. researchgate.net

Fukui Functions: These indices quantify the local reactivity of different atomic sites within a molecule, identifying preferred sites for nucleophilic, electrophilic, or radical attack. researchgate.net Condensed Fukui dual functions, along with MEP analysis, are used to study local reactive sites and charge partitioning, revealing, for example, that heteroatoms and aromatic moieties are often nucleophilic sites for effective adsorption. researchgate.net

The combination of these computational tools provides a comprehensive understanding of the intrinsic reactivity of this compound, guiding further experimental investigations and synthetic strategies.

Applications of 3-methyl-1h-indene and Its Derivatives in Advanced Research

Applications in Organic Synthesis

The reactivity of the indene core, particularly its potential for functionalization, establishes 3-Methyl-1H-indene as a valuable compound in synthetic organic chemistry. solubilityofthings.com It is frequently employed as a foundational element for creating more elaborate molecular structures. solubilityofthings.comontosight.ai

This compound is a recognized intermediate in the synthesis of a wide array of organic compounds, including those with applications in pharmaceuticals and agrochemicals. solubilityofthings.comontosight.aicymitquimica.com The indene structure can be strategically modified through various chemical reactions. For instance, research has demonstrated the synthesis of 3-methyl-1-trichloromethylindenes from reactions involving arenes in superacid, highlighting the role of the methyl-indene core as a reactive intermediate. researchgate.net

The compound also acts as a precursor to other functionalized intermediates. Derivatives such as 7-bromo-1-methyl-2,3-dihydro-1H-indene are synthesized from methyl-indene structures and are subsequently used in cross-coupling reactions to build more complex biaryl structures found in some drug candidates. vulcanchem.com This multi-step process, where this compound or its isomers are first functionalized and then used in further synthetic steps, underscores its importance as a foundational intermediate.

Beyond its role as a transient intermediate, this compound serves as a fundamental building block for constructing novel molecular architectures. solubilityofthings.com The indene scaffold is considered a "privileged structure" in medicinal chemistry and materials science, meaning its framework is frequently found in molecules with useful properties. The reactivity of the indene ring system, which can undergo reactions like electrophilic aromatic substitution, allows for the planned introduction of various functional groups. solubilityofthings.comcymitquimica.com

This utility is demonstrated in the synthesis of diverse, highly substituted indene derivatives. Researchers have developed efficient methods to prepare various aryl-substituted indenes, which are themselves precursors to other valuable chemical entities. semanticscholar.org Similarly, complex indole-substituted indene carboxylates have been synthesized, showcasing how the indene backbone can be integrated with other heterocyclic systems to create novel compounds with potential biological activity. acs.org The development of these new molecules relies on the structural integrity and reactivity of the methyl-indene building block.

Table 1: Examples of Novel Compounds Derived from Methyl-Indene Scaffolds

| Base Scaffold/Precursor | Derivative Class Synthesized | Significance/Application Area | Reference |

|---|---|---|---|

| Methyl-indene | 3-Methyl-1-trichloromethylindenes | Novel class of indene derivatives created via superacid-catalyzed reaction. | researchgate.net |

| Indene | Methyl 3-Amino-1-(1H-indol-3-yl)-1H-indene-2-carboxylate | Complex heterocyclic systems with potential biological activity. | acs.org |

| 4-bromo-2-methyl-1H-indanone | 7-Aryl-2-methyl-1H-indenes | Building blocks for metallocene catalysts. | semanticscholar.org |

| 1-methyl-2,3-dihydro-1H-indene | 7-Bromo-1-methyl-2,3-dihydro-1H-indene | Intermediate for cross-coupling reactions and catalyst synthesis. | vulcanchem.com |

Intermediate in Complex Molecule Synthesis

Research in Polymer Chemistry

In polymer science, this compound and its related structures are investigated for their role as both monomers and, more significantly, as precursors to highly specialized polymerization catalysts. solubilityofthings.comcymitquimica.com

The indene ring system is a known constituent in the production of certain polymers and resins. cymitquimica.com Research has explored the polymerization of complex monomer mixtures that include 1H-indene, indicating its utility in creating copolymers with tailored properties. ontosight.aiontosight.ai

A specific area of advanced research involves the spontaneous polymerization of indene derivatives. Studies on 3-phenylbenzofulvenes, which are structurally related to indene, have shown that these monomers can polymerize without the need for external initiators or catalysts. mdpi.com This phenomenon is of significant interest for developing new polymerization methods and materials. Furthermore, some indene derivatives have been explored for their potential to form conductive polymers, which are valuable in the field of organic electronics.

One of the most significant applications of methyl-substituted indene derivatives is in the synthesis of metallocene catalysts for olefin polymerization. researchgate.net These catalysts are organometallic compounds, often based on zirconium or titanium, that feature indenyl ligands. Strategically substituted indenes are crucial building blocks for these high-efficiency catalysts. semanticscholar.org

Specifically, derivatives of this compound are used as precursors to ansa-metallocene catalysts, which are vital in controlling the polymerization of olefins like propylene. vulcanchem.comgoogle.com For example, zirconocene complexes derived from brominated methyl indenes are reported to be highly active catalysts. vulcanchem.com A cornerstone catalyst in this field, racemic dimethylsilyl-bridged bis(2-methyl-4-phenylindenyl)zirconium dichloride, relies on a 2-methyl-substituted indenyl ligand for its exceptional performance. semanticscholar.org The synthesis of these advanced catalysts is fundamentally dependent on the availability of specifically functionalized indene compounds. google.com

Table 2: Methyl-Indene Derivatives as Metallocene Catalyst Precursors

| Indene Precursor | Catalyst Type | Metal Center | Application | Reference |

|---|---|---|---|---|

| 7-Bromo-1-methyl-2,3-dihydro-1H-indene | ansa-Metallocene | Zirconium | Propylene polymerization | vulcanchem.com |

| 2-Methyl-4-phenyl-1H-indene | ansa-Zirconocene (Hoechst-type) | Zirconium | Isospecific propylene polymerization | semanticscholar.org |

| General Indene Compounds | Chiral ansa-Metallocene | Transition Metals | Olefin polymerization | google.com |

| Indene Core Compounds | Metallocene Complexes | Not Specified | Catalytic polymerization processes | researchgate.net |

The specific structure of the indenyl ligand in a metallocene catalyst has a profound influence on the properties of the resulting polymer. The variation of substituents on the indene ring directly impacts the catalyst's performance and, consequently, the characteristics of the polymer produced. google.com

Research has shown that methyl and phenyl substitutions on the indenyl ligand are responsible for the superior performance of certain catalysts. semanticscholar.org These structural features lead to significantly high catalytic activity and the production of polymers, such as isotactic polypropylene (iPP), with high molecular weight, high iso-specificity, and elevated melting points. semanticscholar.orggoogle.com Therefore, the strategic use of this compound derivatives in catalyst design is a key method for tuning and controlling the final properties of industrially important polymers. google.com

Table 3: Impact of Methyl-Indene Based Catalysts on Polymer Properties

| Catalyst Feature | Influence on Polymerization | Resulting Polymer Property | Reference |

|---|---|---|---|

| Methyl substitution on indenyl ring | High catalytic activity | High molecular weight | semanticscholar.org |

| Aryl (e.g., Phenyl) substitution on indenyl ring | High iso-specificity in propylene polymerization | High isotacticity, High melting point | semanticscholar.orggoogle.com |

| Bridged bis-indenyl structure (ansa-metallocene) | Stereochemical control | Controlled tacticity (e.g., isospecific) | vulcanchem.comsemanticscholar.org |

| Varied substituents on the indene ligand | Tunable catalyst performance | Control over productive rate, molecular weight distribution, and regularity | google.com |

Mentioned Compounds

Synthesis of Metallocene Catalysts for Olefin Polymerization

Medicinal Chemistry and Biological Research

The rigid structure and varied substitution possibilities of the indene nucleus have made it a focal point in medicinal chemistry for designing and synthesizing new biologically active molecules. researchgate.net

Design and Synthesis of Biologically Active Indene Derivatives

The synthesis of biologically active indene derivatives is a significant area of research in medicinal and organic chemistry. researchgate.net The indene framework, characterized by a benzene ring fused to a cyclopentene ring, offers a versatile scaffold for developing therapeutic molecules. researchgate.net The diverse possibilities for modifying the substitution patterns on this fused ring system allow for extensive structure-activity relationship (SAR) studies. researchgate.net

Several synthetic strategies are employed to create these derivatives. One common approach involves the cyclization of precursor ketones through a nucleophilic aromatic ring cyclization and dehydration reaction. researchgate.net Other methods include the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a rhodium(I) catalyst, or the treatment of o-bromobenzyl zinc bromide with alkynes catalyzed by nickel. organic-chemistry.org Iron(III) chloride can also catalyze the reaction of N-benzylic sulfonamides with internal alkynes to produce functionalized indene derivatives. organic-chemistry.org

For instance, a series of indene amino acid derivatives were synthesized by starting with 1,2-bis(bromomethyl)benzene and ethyl isocyanoacetate to form an intermediate, which was then hydrolyzed to an amino derivative. acs.org This amino derivative was subsequently condensed with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid to yield the final products. acs.org Similarly, the synthesis of indeno[1,2-c]pyridazin-3,5-dione and indanylidene acetamide derivatives has been reported. researchgate.net The synthesis of substituted 1H-inden-1-one-3-carboxylic acid compounds has also been developed, highlighting the tunability of the indene core. google.com

These synthetic efforts have led to the creation of diverse libraries of indene-containing molecules with a range of biological activities. researchgate.net

Potential Biological Activities

Derivatives of the this compound scaffold have demonstrated a wide array of potential biological activities, making them a subject of intense investigation in medicinal chemistry. acs.org The inherent structure of indene and the ability to introduce various functional groups allow for the fine-tuning of its interactions with biological targets, leading to a spectrum of pharmacological effects.

Indene derivatives have emerged as a promising class of compounds with significant antimicrobial and antifungal activities. ontosight.ai Research has demonstrated their effectiveness against a range of bacterial and fungal strains, including those that are resistant to existing antibiotics. mdpi.com

Studies have shown that certain synthetic indene derivatives exhibit potent antibacterial activity. For example, some synthesized indeno[1,2-c]pyridazin-3,5-dione and indanylidene acetamide derivatives were found to be active against various bacteria. researchgate.net In one study, specific indene derivatives showed excellent activity against both Gram-positive and Gram-negative bacteria, with some compounds being more potent than the standard drug at a concentration of 1 mg/disc. researchgate.net Another study reported that newly synthesized (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives displayed antibacterial activity that was 10–50 times greater than ampicillin and streptomycin against several bacterial strains. nih.gov

In the realm of antifungal research, indene derivatives have also shown considerable promise. A series of 3-indolyl-3-hydroxy oxindole derivatives were synthesized and evaluated for their antifungal properties against plant pathogenic fungi. nih.gov Several of these compounds exhibited moderate to excellent antifungal activity, with some demonstrating broad-spectrum efficacy comparable or superior to commercial fungicides. nih.gov Specifically, one derivative showed excellent activity against Rhizoctonia solani, a plant pathogen. nih.gov The introduction of halogen substituents like iodine, chlorine, or bromine at specific positions on the indene ring structure was found to be crucial for enhancing antifungal activity. nih.gov

The mechanism of action for the antimicrobial and antifungal properties of these derivatives is often attributed to their ability to interact with and disrupt essential cellular processes in microorganisms.

The indene scaffold is a recognized "privileged profile" for the development of anticancer therapeutics due to its ability to target various oncologic pathways. researchgate.net Derivatives of this compound have been the focus of numerous studies for their potential as anticancer and anti-proliferative agents. ontosight.ai

Research has shown that metabolites of the non-steroidal anti-inflammatory drug Sulindac, which contains an indene core, can inhibit cell proliferation by affecting signaling pathways like the tumorigenic Ras/Raf/MAPK pathway. researchgate.netnih.gov Building on this, new indene derivatives have been synthesized and shown to possess anti-proliferative properties. researchgate.netnih.gov For instance, a series of dihydro-1H-indene derivatives were designed as tubulin polymerization inhibitors. tandfonline.com One of the most potent derivatives, compound 12d, exhibited significant antiproliferative activity against four different cancer cell lines, with IC50 values ranging from 0.028 to 0.087 µM. tandfonline.com This compound was found to bind to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis. tandfonline.com

Furthermore, some indene derivatives have been investigated for their ability to potentiate the effects of existing anticancer drugs. An extensive medicinal chemistry program generated a library of indene-containing molecules that showed a high degree of correlation between the potency of PDI inhibition and the potentiation of bortezomib in multiple myeloma cells. researchgate.net

The following table summarizes the in vitro antiproliferative activity of selected dihydro-1H-indene derivatives against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

| 12d | A549 (Lung) | 0.087 tandfonline.com |

| Hela (Cervical) | 0.078 tandfonline.com | |

| H22 (Liver) | 0.068 tandfonline.com | |

| K562 (Leukemia) | 0.028 tandfonline.com |

This table presents a selection of data from the cited research and is not exhaustive.

These findings highlight the potential of this compound derivatives as a source for the development of novel and effective anticancer agents.

Derivatives of indene have been identified as promising agonists for the retinoic acid receptor α (RARα), a key target in cancer therapy and prevention due to its role in controlling cellular differentiation and apoptosis. nih.govnih.gov The natural ligand for RARα, all-trans-retinoic acid (ATRA), is used in treating acute promyelocytic leukemia (APL), but its instability has driven the search for more stable synthetic agonists. nih.gov

Researchers have designed and synthesized novel indene-derived RARα agonists, replacing the bulkier hydrophobic part of existing agonists with a smaller indene ring system. nih.gov These new compounds were evaluated for their ability to bind to the RARα receptor and their antiproliferative and cell differentiation-inducing activities. nih.govnih.gov

The results demonstrated that many of these indene derivatives exhibited moderate binding affinity to RARα and potent antiproliferative effects. nih.govnih.gov One particular compound, 4-((3-isopropoxy-2,3-dihydro-1H-inden-5-yl)-carbamoyl)benzoic acid (36d), showed a significant ability to induce the differentiation of NB4 cells, a human promyelocytic leukemia cell line, with a 68.88% differentiation rate at a concentration of 5 μM. nih.govnih.gov

These findings establish the indene skeleton as a viable and promising framework for the development of new and effective RARα agonists for potential therapeutic applications. nih.govnih.gov

Indene derivatives have been investigated as potent inhibitors of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle. nih.govacs.orgresearchgate.net SDH inhibitors (SDHIs) are a major class of fungicides used in agriculture. nih.govacs.org

Building on previous work, researchers have designed and synthesized novel series of indene amino acid derivatives to enhance their interaction with the SDH enzyme. nih.govacs.org These compounds have demonstrated significant in vitro antifungal activity against various plant pathogens such as Rhizoctonia solani, Botrytis cinerea, and Sclerotinia sclerotiorum. nih.govacs.org

One particular indene amino acid derivative, compound i19, showed efficacy comparable to the commercial fungicide boscalid against all three tested pathogens. nih.gov Another compound, i18, exhibited a 7.4-fold improvement in inhibiting porcine heart SDH compared to its parent structure, with an IC50 value of 0.5026 μM. acs.org This enhanced activity is attributed to the indene fragment optimizing hydrophobic interactions within the enzyme's binding pocket. nih.govacs.org

The following table presents the in vitro antifungal activity and SDH inhibition of selected indene amino acid derivatives.

| Compound | Target Pathogen/Enzyme | EC50/IC50 |

| i19 | Rhizoctonia solani | 0.1843 mg/L medchemexpress.com |

| Botrytis cinerea | 0.4829 mg/L medchemexpress.com | |

| Sclerotinia sclerotiorum | 0.1349 mg/L medchemexpress.com | |

| i18 | Porcine Heart SDH | 0.5026 µM acs.org |

This table provides a summary of selected data from the cited research.

These findings underscore the potential of the indene amino acid scaffold as a promising lead structure for developing next-generation SDHIs for agricultural applications. nih.govacs.org

Cholinesterase Inhibitory Activity

Derivatives of the indene and indanone core structure, closely related to this compound, are a significant area of investigation for the development of novel cholinesterase inhibitors. These inhibitors target acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes whose inhibition is a key strategy in the symptomatic treatment of Alzheimer's disease. researchgate.netmdpi.comnih.gov

Research has led to the synthesis of numerous indene and indanone analogs with potent inhibitory activities. For instance, a series of indanone-carbamate hybrids were designed based on the structures of existing drugs like donepezil, which itself contains an indanone-like moiety. researchgate.netnih.gov Within this series, certain compounds displayed significant AChE inhibitory activity, with IC50 values (the concentration required to inhibit 50% of the enzyme's activity) in the low micromolar range. researchgate.net

In another study, indanone derivatives with aminopropoxy benzylidene moieties were synthesized and evaluated. nih.gov These compounds yielded impressive results, with IC50 values as low as 0.12 μM against AChE and 0.04 μM against BuChE. nih.gov Structure-activity relationship (SAR) analysis revealed that the type of amine group and the presence of a carbon-carbon double bond influenced the inhibitory potency. nih.gov

Furthermore, indene-hydrazide conjugates have been synthesized and evaluated for their dual inhibitory potential. nih.gov One particular derivative, SD-30, which features a hydrogen bond donor, demonstrated an IC50 of 13.86 µM for AChE and 48.55 µM for BuChE. researchgate.netmdpi.comnih.gov Similarly, another study on indole derivatives identified a lead molecule, IND-30, with a potent human AChE inhibition at an IC50 of 4.16 µM. rsc.org

The following table summarizes the cholinesterase inhibitory activities of selected indene and indanone derivatives from various research studies.

| Compound Class/Name | Target Enzyme | IC50 Value (µM) | Source |

| Indanone-carbamate hybrid (4d) | AChE | 3.04 | researchgate.net |

| Indanone-carbamate hybrid (4b) | AChE | 4.64 | researchgate.net |

| Indanone-aminopropoxy benzylidene (5c) | AChE | 0.12 | nih.gov |

| Indanone-aminopropoxy benzylidene (7b) | BuChE | 0.04 | nih.gov |

| Indene-hydrazide conjugate (SD-30) | AChE | 13.86 | mdpi.comnih.gov |

| Indene-hydrazide conjugate (SD-30) | BuChE | 48.55 | mdpi.comnih.gov |

| Indole derivative (IND-30) | hAChE | 4.16 | rsc.org |

| 5,6-dimethoxy-1H-indene-2-carboxamide (20) | BuChE | 1.08 | tandfonline.com |

| 5,6-dimethoxy-1H-indene-2-carboxamide (21) | BuChE | 1.09 | tandfonline.com |

This table is interactive. Users can sort the columns to compare the data.

Neuroprotective Research

Beyond cholinesterase inhibition, derivatives based on the indene scaffold are being explored for their neuroprotective properties. Neuroprotection aims to prevent or slow the progression of neuronal cell death, a hallmark of neurodegenerative diseases like Alzheimer's and Parkinson's disease. google.com

The non-steroidal anti-inflammatory drug (NSAID) Sulindac, which contains an indene moiety, has been noted in several studies for its neuroprotective behavior. researchgate.netmdpi.comnih.govresearchgate.net This has spurred further research into indene analogs as potential neuroprotective agents. researchgate.net The core structure is seen as a valuable backbone for designing new drugs to combat neurodegenerative conditions. researchgate.net

Research into indanone derivatives has also revealed potential neuroprotective effects. For instance, certain derivatives are believed to exert their effects by modulating the activity of specific enzymes or receptors involved in neurological pathways. Furthermore, novel compounds based on the structure of indatraline, which features an indane core, have been developed to inhibit the aggregation of α-synuclein, a protein implicated in Parkinson's disease and other synucleinopathies. google.com These indatraline analogs represent a therapeutic approach for a range of neurodegenerative disorders, including those related to brain iron accumulation. google.com

Studies have also focused on the ability of indene and indanone derivatives to inhibit the aggregation of amyloid-beta (Aβ) plaques, another key pathological feature of Alzheimer's disease. researchgate.nettandfonline.com For example, an indanone-carbamate hybrid, compound 4b, was identified as a potent inhibitor of Aβ1–40 aggregation. researchgate.net Similarly, certain 5,6-dimethoxy-1H-indene-2-carboxamides demonstrated remarkable inhibition of Aβ1–42 aggregation. tandfonline.com

Mechanism of Action Studies of Derivatives

Understanding the mechanism of action is crucial for drug development. For indene and indanone derivatives, this involves elucidating how they interact with their molecular targets to produce a therapeutic effect. In biological systems, these compounds may interact with specific targets like enzymes or receptors.

Molecular docking studies of potent indanone-based cholinesterase inhibitors have shown that they bind to the enzyme's active site in a manner similar to donepezil, a clinically approved Alzheimer's drug. nih.gov Kinetic analysis of a highly potent 5,6-dimethoxy-1H-indene-2-carboxamide (compound 20) revealed that it acts as a noncompetitive inhibitor of butyrylcholinesterase (BuChE). tandfonline.com This means it binds to a site on the enzyme other than the active site, changing the enzyme's conformation and reducing its activity. tandfonline.com

In other studies, the mechanism for certain indanone derivatives was found to be linked to their interaction with the FAD (flavin adenine dinucleotide) protein, where they close the cavity of the substrate-binding region. acs.org The exact molecular targets and pathways can differ, but they frequently involve interactions with proteins and nucleic acids.

Materials Science and Organic Electronics

The unique structural and electronic properties of this compound make it a compound of interest in materials science and organic electronics. solubilityofthings.comcymitquimica.com Its fused ring system contributes to stability and reactivity, making it a valuable building block for creating more complex molecules and polymers. solubilityofthings.comcymitquimica.com

The indene structure can be incorporated into polymer backbones to create materials with enhanced characteristics. Researchers are actively investigating how compounds like this compound can influence the properties of organic materials, paving the way for innovations. solubilityofthings.com

Conductivity and Stability of Organic Materials

A key area of research is the influence of this compound on the conductivity and stability of organic materials. solubilityofthings.com Polymers derived from indene, known as polyindenes (PIns), and their derivatives are being studied for their electronic properties. researchgate.netua.es

The electrical conductivity of synthesized polyindene has been measured to be in the range of 1.864 × 10⁻⁷ S/cm. researchgate.net The conductivity is attributed to the overlapping π systems of the phenyl rings in the polymer structure, which facilitates charge transport. ua.es Post-synthesis oxidation of these polymers can further modify their conductivity. ua.es

Sulfonated poly(indene) (SPInd) has shown promise in creating membranes with good proton conductivity, which is crucial for applications like fuel cells. redalyc.orgredalyc.org Blending SPInd with Nafion, a common polymer electrolyte membrane material, has been shown to increase proton conductivity. redalyc.orgredalyc.org For example, a blended membrane containing 20 wt. % of SPInd achieved a proton conductivity of 2.41 x 10⁻² S/cm, a significant increase compared to recast Nafion alone (1.16 x 10⁻² S/cm). redalyc.orgredalyc.org

The following table presents conductivity data for various polyindene-based materials.

| Material | Conductivity (S/cm) | Source |

| Polyindene (PIn) | 1.864 x 10⁻⁷ | researchgate.net |

| Recast Nafion | 1.16 x 10⁻² | redalyc.orgredalyc.org |

| Nafion/SPInd35-20 | 2.41 x 10⁻² | redalyc.orgredalyc.org |

| Nafion/SPInd45-20 | 2.37 x 10⁻² | redalyc.orgredalyc.org |

| Polythiophene (PT) in acetonitrile | 0.35 | researchgate.net |

| Polythiophene (PT) in benzonitrile | 0.54 | researchgate.net |

This table is interactive. Users can sort the columns to compare the data.

Applications in Dyes and Pigments

This compound and its derivatives serve as important intermediates in the production of dyes and pigments. ontosight.aiguidechem.com The chemical structure of indene and its derivatives, particularly indanone, provides a useful scaffold for creating colored compounds. dergipark.org.tr

For example, 3-methylindene-2-carboxylic acid is used as an intermediate in the synthesis of various dyes. chembk.com Research has demonstrated the synthesis of monoazo dyes by using 2-indanone or 1,3-indandione as coupling components in a conventional diazotization reaction. dergipark.org.tr The resulting dyes are characterized by their distinct chemical structures, with studies indicating that they exist predominantly in the hydrazo tautomeric form. dergipark.org.tr Additionally, historical patents describe the use of indenone derivatives in the creation of pigments. google.com

Environmental Chemistry Research

Environmental monitoring data has detected related compounds such as 2,3-Dihydro-5-methyl-1H-indene and 2-Methyl-indene in various samples, often associated with the analysis of fuels and their combustion products. rsc.org The handling of indene derivatives requires proper safety protocols, and their environmental impact must be evaluated to ensure safe disposal. ontosight.ai

Degradation Pathways and Ecological Impact

As a member of the polycyclic aromatic hydrocarbon (PAH) family, the environmental behavior of this compound is a significant area of study. solubilityofthings.com Understanding its degradation is crucial for evaluating its ecological footprint. While specific, comprehensive degradation pathways for this compound are not extensively documented, insights can be drawn from the known metabolic routes of its parent compound, indene, and other methylated derivatives like 3-methylindole.

Microbial degradation is a primary pathway for the environmental breakdown of such aromatic compounds. scispace.com Studies on indene metabolism by bacteria, such as Rhodococcus sp., have shown that degradation is often initiated by enzymatic attack on the five-membered ring. researchgate.net This process typically involves dioxygenase or monooxygenase enzymes, which catalyze the hydroxylation of the molecule. researchgate.net For instance, naphthalene-induced cells of Rhodococcus sp. can oxidize indene to cis-(1R,2S)-dihydroxyindan and (1S)-indenol. researchgate.net In contrast, pyruvate-grown cells can convert indene to trans-1,2-dihydroxyindan, suggesting the involvement of a monooxygenase that forms an epoxide intermediate, which is then hydrated. researchgate.net

By analogy, a probable degradation pathway for this compound would involve similar initial steps:

Hydroxylation: Microbial enzymes would likely hydroxylate the indene core, forming methyl-dihydroxyindan isomers.

Ring Cleavage: Following hydroxylation, the aromatic or the five-membered ring would be cleaved, leading to the formation of simpler organic acids that can be funneled into central metabolic pathways like the Krebs cycle.